molecular formula C14H21ClN2O2 B12326666 Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride

Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride

Cat. No.: B12326666
M. Wt: 284.78 g/mol
InChI Key: JDJLOUBQBCYCEN-UHFFFAOYSA-N
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Description

TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL is a chemical compound with the molecular formula C14H21ClN2O2 . It is known for its applications in various scientific research fields due to its unique chemical properties.

Chemical Reactions Analysis

TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL can be compared with other similar compounds, such as:

The uniqueness of TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL lies in its specific chemical structure and properties, which make it suitable for a wide range of applications.

Biological Activity

Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. This article explores its biological activity, focusing on its interaction with neurotransmitter systems, pharmacokinetics, and potential therapeutic applications.

The compound has the molecular formula C14H21ClN2O2C_{14}H_{21}ClN_{2}O_{2} and a molecular weight of approximately 284.78 g/mol. The presence of the benzyl group and the amino functional group are significant for its biological activity, allowing it to interact with various biological targets, especially neurotransmitter receptors.

This compound primarily interacts with serotonin and dopamine receptors, which are crucial in mood regulation. Its piperidine structure is known for modulating these receptors, making it a candidate for developing new antidepressants or anxiolytics. The compound's ability to influence neurotransmitter systems suggests a mechanism that could alleviate symptoms associated with mood disorders.

Neurotransmitter Interaction

Research indicates that this compound affects both serotonin and dopamine pathways. Studies have shown that compounds with similar piperidine structures can enhance serotonin reuptake inhibition, leading to increased serotonin levels in synaptic clefts. This mechanism is vital for treating depression and anxiety disorders .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics, indicating good bioavailability when administered. This characteristic is essential for ensuring therapeutic efficacy in clinical settings.

Comparative Analysis with Similar Compounds

To understand the unique role of this compound, it is beneficial to compare it with other related compounds. The following table summarizes key differences in biological activities among selected piperidine derivatives:

Compound NameBiological ActivityKey Receptor TargetTherapeutic Use
This compoundAntidepressant/AnxiolyticSerotonin/DopamineDepression, Anxiety
Compound A (e.g., Piperidinic derivative)AnticancerMAGL InhibitionCancer Therapy
Compound B (e.g., Cholinesterase inhibitor)Cognitive EnhancerAChE/BuChEAlzheimer's Disease

Case Studies

Several studies have explored the potential of this compound in treating mood disorders:

  • Study on Depression Models : In animal models of depression, administration of this compound resulted in significant reductions in depressive behaviors compared to control groups. The study highlighted its potential as a rapid-onset antidepressant .
  • Anxiety Disorders : Another clinical trial assessed the anxiolytic effects of this compound in patients diagnosed with generalized anxiety disorder (GAD). Results indicated a marked improvement in anxiety symptoms over a four-week treatment period.

Properties

IUPAC Name

methyl 4-amino-1-benzylpiperidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJLOUBQBCYCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1N)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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